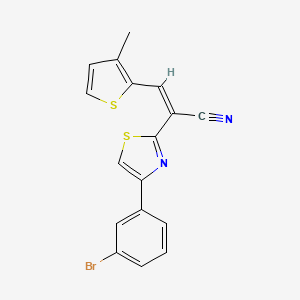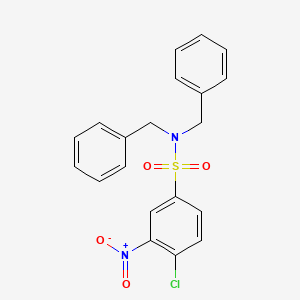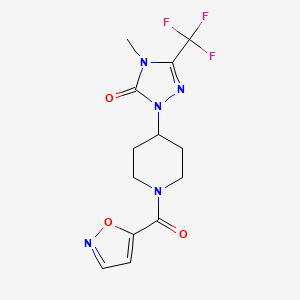![molecular formula C16H17ClN4O B2700161 1-(3-Chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895015-32-4](/img/structure/B2700161.png)
1-(3-Chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one is a novel chemical compound belonging to the pyrazolo[3,4-d]pyrimidine class. It was designed and synthesized for its potential anticancer properties. The compound exhibits significant antitumor activity against breast cancer cell lines, particularly MDA-MB-468 and T-47D .
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
Research into pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin and showed good to excellent antimicrobial activity [H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain (2016)]. Similarly, a new series of pyrazolo[3,4-d]pyrimidines tested for antitumor activity on different cell lines found some compounds with potent antitumor activity, notably against 57 different cell lines with IC50 values ranging from 0.326 to 4.31 μM [M. Kandeel, L. W. Mohamed, Mohammed K Abd El Hamid, Ahmed T. Negmeldin (2012)].
Anti-Inflammatory Properties
Research has also explored the anti-inflammatory properties of pyrazole derivatives, including 1-(3-chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one. A study synthesized a series of heterocyclic derivatives showing significant anti-inflammatory activities with prostaglandin inhibition at a dose level of 2.5 and 5 mg/kg, comparable to celecoxib as a reference control. These compounds also maintained a safe level of ulcer indices, indicating a promising profile for anti-inflammatory applications [H. Fahmy, N. Khalifa, E. Nossier, M. Abdalla, M. F. Ismai (2012)].
Antiproliferative and Proapoptotic Agents
Pyrazolo[3,4-d]pyrimidines have been identified as potent antiproliferative and proapoptotic agents, particularly against A431 and 8701-BC cells in culture. Their mechanism involves inhibiting the phosphorylation of Src, a critical pathway in cancer cell growth and survival. Some derivatives were more active than the reference compound PP2 in inhibiting cell proliferation and inducing apoptosis [F. Carraro, A. Naldini, A. Pucci, G. Locatelli, G. Maga, S. Schenone, O. Bruno, A. Ranise, F. Bondavalli, C. Brullo, P. Fossa, G. Menozzi, L. Mosti, M. Modugno, C. Tintori, F. Manetti, M. Botta (2006)].
Inhibition of Phosphodiesterase 9
One study reported the in vitro characterization of a pyrazolo[3,4-d]pyrimidine derivative as a potent and selective inhibitor of phosphodiesterase 9 (PDE9), indicating potential preclinical development for the treatment of Alzheimer's disease. This compound selectively inhibits PDE9 activity and has been utilized to investigate its effects on intracellular cGMP levels, suggesting a new avenue for therapeutic intervention [F. Wunder, A. Tersteegen, A. Rebmann, C. Erb, T. Fahrig, M. Hendrix (2005)].
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidines have been reported to have activity on the sigma-1 receptor , which plays a role in the regulation of various cellular processes .
Mode of Action
Similar compounds have been shown to interact with their targets, such as the sigma-1 receptor , leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence various cellular processes through their interaction with the sigma-1 receptor .
Result of Action
Similar compounds have been reported to exhibit potent antinociceptive properties in several pain models in mice , indicating their potential therapeutic effects.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-11(2)6-7-20-10-18-15-14(16(20)22)9-19-21(15)13-5-3-4-12(17)8-13/h3-5,8-11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULXRWSJEXMKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzamide](/img/structure/B2700082.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2700085.png)

![4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2700089.png)
![4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2700090.png)
![3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700091.png)



![2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid](/img/structure/B2700097.png)
![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)
![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2700100.png)
